1-phenylacetone phenylhydrazone
Description
1-Phenylacetone phenylhydrazone (CAS: 114-83-0), also known as phenylacetohydrazide or 1-acetyl-2-phenylhydrazine, is a hydrazone derivative characterized by a phenylacetone group (-COCH2Ph) linked to a phenylhydrazine moiety. Its molecular formula is C8H10N2O, with a molecular weight of 150.18 g/mol. The compound is synthesized via condensation reactions between phenylhydrazine and ketones or aldehydes, often under acidic or enzymatic conditions .
Properties
IUPAC Name |
N-[(E)-1-phenylpropan-2-ylideneamino]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-13(12-14-8-4-2-5-9-14)16-17-15-10-6-3-7-11-15/h2-11,17H,12H2,1H3/b16-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWRDCQQOSUHJI-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
Insights :
- Electron-withdrawing groups (e.g., -NO2) enhance antifungal activity, while hydroxyl groups improve antioxidant capacity .
- Bulky substituents (e.g., long alkyl chains) may reduce antifungal efficacy but improve metal chelation .
Table 1: Activity Profiles of Selected Phenylhydrazones
Key Findings :
- Antioxidant Activity : Salicylaldehyde derivatives outperform 1-phenylacetone analogs due to hydroxyl groups stabilizing radicals .
- Antifungal Activity : Carbonic ester derivatives (e.g., 5H1) show EC50 values comparable to commercial fungicides, driven by para-halogen substituents .
- Antimicrobial Activity : Simple phenylhydrazones (e.g., acetone phenylhydrazone) exhibit weak activity, while benzofuran derivatives (C8, C11) are more potent .
Insights :
Structure-Activity Relationships (SAR)
Antioxidant Activity :
- Hydroxyl (-OH) and hydrazone groups synergize for radical scavenging .
- Alkyl chains enhance lipophilicity, improving membrane penetration .
Antifungal Activity: Para-halogens (e.g., Br) and small ester groups optimize activity against R. solani . Conjugation with heterocycles (e.g., quinoxaline) amplifies potency .
Antimicrobial Activity :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
